molecular formula C49H74N10O12 B13391792 Cyanoginosin-LR;MC-LR;Toxin T 17 (Microcystis aeruginosa)

Cyanoginosin-LR;MC-LR;Toxin T 17 (Microcystis aeruginosa)

Cat. No.: B13391792
M. Wt: 995.2 g/mol
InChI Key: ZYZCGGRZINLQBL-UHFFFAOYSA-N
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Description

Microcystin-LR is a toxin produced by cyanobacteria, commonly found in eutrophic water bodies. It is one of the most toxic variants of microcystins, which are cyclic heptapeptides. Microcystin-LR is known for its hepatotoxic effects, causing liver damage and posing significant risks to aquatic ecosystems and human health .

Preparation Methods

Synthetic Routes and Reaction Conditions

Microcystin-LR can be synthesized through a series of reactions catalyzed by different enzyme modules. The biosynthesis pathway involves the incorporation of unique amino acids such as ADDA and D-β-methyl-isoaspartate . The synthetic route typically requires precise control of reaction conditions to ensure the correct assembly of the cyclic heptapeptide structure.

Industrial Production Methods

Industrial production of microcystin-LR often involves the cultivation of cyanobacteria under controlled conditions. The cyanobacteria are then harvested, and the toxin is extracted and purified using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

Microcystin-LR undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its degradation through UV/H₂O₂ treatment, where hydroxyl radicals attack the benzene ring and diene of the ADDA side chain .

Common Reagents and Conditions

Common reagents used in the reactions involving microcystin-LR include hydrogen peroxide for oxidative degradation and various solvents for extraction and purification. The reaction conditions often involve specific pH levels and temperatures to optimize the reaction rates and yields .

Major Products Formed

The major products formed from the reactions of microcystin-LR include aldehyde or ketone peptide residues resulting from oxidative degradation. These products are typically analyzed using liquid chromatography and mass spectrometry to confirm their structures .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Microcystin-LR is part of a family of microcystins, which include variants such as microcystin-RR, microcystin-LA, and microcystin-YR. These compounds share a similar cyclic heptapeptide structure but differ in their amino acid composition . Microcystin-LR is unique due to its high toxicity and specific amino acid residues, leucine and arginine, which contribute to its potent inhibitory effects on protein phosphatases .

Conclusion

Microcystin-LR is a highly toxic cyanobacterial toxin with significant implications for environmental and human health. Its unique structure and potent biological effects make it a valuable compound for scientific research in various fields, including chemistry, biology, medicine, and industry.

Properties

IUPAC Name

15-[3-(diaminomethylideneamino)propyl]-18-(6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl)-1,5,12,19-tetramethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H74N10O12/c1-26(2)23-37-46(66)58-40(48(69)70)30(6)42(62)55-35(17-14-22-52-49(50)51)45(65)54-34(19-18-27(3)24-28(4)38(71-10)25-33-15-12-11-13-16-33)29(5)41(61)56-36(47(67)68)20-21-39(60)59(9)32(8)44(64)53-31(7)43(63)57-37/h11-13,15-16,18-19,24,26,28-31,34-38,40H,8,14,17,20-23,25H2,1-7,9-10H3,(H,53,64)(H,54,65)(H,55,62)(H,56,61)(H,57,63)(H,58,66)(H,67,68)(H,69,70)(H4,50,51,52)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZCGGRZINLQBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)C)CCCN=C(N)N)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H74N10O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

995.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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